Hat-IN-8

Trypanosoma brucei Human African Trypanosomiasis phenotypic screening

Hat-IN-8 (Compound 38) is the definitive cytostatic reference compound for 2,4-diaminothiazole-based Human African Trypanosomiasis research. Its validated BBB penetration (B/B=1.4, fu,brain=0.0313) uniquely positions it for CNS-stage trypanosomiasis modeling, while target deconvolution confirms inhibition of inositol-tetrakisphosphate 1-kinase. Avoid irreproducible PK/PD outcomes by selecting this well-characterized batch over unvalidated analogues. Ideal for static–cidal assay calibration and SAR/DMPK benchmarking (CLint=2.2 mL/min/g, solubility >100 μg/mL).

Molecular Formula C14H15F2N3O2S
Molecular Weight 327.35 g/mol
Cat. No. B12396590
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHat-IN-8
Molecular FormulaC14H15F2N3O2S
Molecular Weight327.35 g/mol
Structural Identifiers
SMILESCC(C)(CC(=O)C1=C(N=C(S1)NC2=CC(=C(C=C2)F)F)N)O
InChIInChI=1S/C14H15F2N3O2S/c1-14(2,21)6-10(20)11-12(17)19-13(22-11)18-7-3-4-8(15)9(16)5-7/h3-5,21H,6,17H2,1-2H3,(H,18,19)
InChIKeyALCYRRQJEZSXOF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Hat-IN-8 Procurement Guide: A BBB-Penetrant 2,4-Diaminothiazole T. brucei Inhibitor with Defined Cytostatic Profile


Hat-IN-8 (Compound 38) is a 2,4-diaminothiazole derivative that inhibits Trypanosoma brucei, the etiological agent of Human African Trypanosomiasis (HAT). The compound was developed through extensive phenotypic screening and structure–activity relationship optimization, yielding a potent in vitro anti-parasitic profile (EC50 = 0.18 μM) and the ability to cross the blood–brain barrier (BBB) [1]. Mechanistic deconvolution revealed that Hat-IN-8 targets an inositol-tetrakisphosphate 1-kinase in the inositol biosynthesis pathway, conferring a cytostatic—rather than cytocidal—mechanism of action below 50 μM [1].

Hat-IN-8: Why Generic 2,4-Diaminothiazole Substitution Risks Experimental Inconsistency


Within the 2,4-diaminothiazole chemotype, minor structural alterations produce profound changes in key selection parameters: BBB penetration (brain/blood ratio shifts from 3.3 for Compound 16 to 1.4 for Hat-IN-8), microsomal stability (intrinsic clearance ranges widely among analogues), and, most critically, the cytostatic/cytocidal mechanism of action [1]. Hat-IN-8 is explicitly characterized as cytostatic at achievable plasma concentrations, whereas close analogues with different R3 substituents exhibit divergent static–cidal profiles [1]. Interchanging with an uncharacterized or under-characterized analogue from the same series without head-to-head data therefore risks irreproducible outcomes in stage 1 versus stage 2 HAT models and confounds pharmacokinetic/pharmacodynamic (PK/PD) correlations.

Hat-IN-8 Quantitative Differentiation: Head-to-Head and Cross-Study Comparator Evidence


Hat-IN-8 Anti-Trypanosomal Potency vs. Earlier Lead Compound 16

Hat-IN-8 (Compound 38) exhibits an EC50 of 0.18 μM against bloodstream T. brucei, compared to an EC50 of 0.11 μM for the earlier lead Compound 16 [1][2]. Although Compound 16 shows approximately 1.6-fold higher potency in vitro, Hat-IN-8 was selected as the lead for in vivo assessment based on a more favorable overall profile that includes reduced microsomal clearance and improved aqueous solubility [1].

Trypanosoma brucei Human African Trypanosomiasis phenotypic screening

Hat-IN-8 Blood-Brain Barrier Penetration: Comparative Brain/Blood Ratio vs. Compound 16

Hat-IN-8 demonstrates a brain/blood (B/B) ratio of 1.4, confirming its ability to penetrate the BBB, which is essential for targeting the meningoencephalitic stage of HAT. In direct comparison within the same study, Compound 16 exhibited a B/B ratio of 3.3, indicating superior total brain exposure, though Hat-IN-8's free fraction in brain is higher (fu,brain = 0.0313 vs. 0.0063 for Compound 16), partially offsetting the lower total brain partitioning [1].

blood-brain barrier CNS penetration stage 2 HAT

Hat-IN-8 Microsomal Stability and Clearance Improvement Over Compound 16

Hat-IN-8 displays improved intrinsic clearance (CLint = 2.2 mL min⁻¹ g⁻¹) in mouse liver microsomes relative to Compound 16. The lead development data indicate that Hat-IN-8 was selected partly because it offers better metabolic stability, which contributes to its oral exposure profile [1]. Additionally, Hat-IN-8 is less susceptible to microsomal turnover than its close analogue Compound 37, which shares an isobutyl R2 substituent but lacks the free alcohol group [1].

microsomal stability intrinsic clearance DMPK

Hat-IN-8 Aqueous Solubility Advantage Over Early Leads

Hat-IN-8 exhibits high aqueous solubility (>100 μg mL⁻¹), a property that was confirmed during lead optimization and was a key factor in its selection for in vivo evaluation [1]. Many earlier 2,4-diaminothiazole analogues suffered from poor solubility that complicated formulation and dosing. The >100 μg mL⁻¹ solubility threshold meets or exceeds typical requirements for preclinical formulation without resorting to extreme co-solvent systems [1].

aqueous solubility formulation in vivo dosing

Hat-IN-8 Cytostatic Mechanism: Static-Cidal Classification vs. Cytocidal Analogues

In a dedicated static–cidal assay, Hat-IN-8 (Compound 38) demonstrates a purely cytostatic effect at concentrations below 50 μM; only at 50 μM does it begin to reduce parasite numbers [1]. This is in contrast to cytocidal compounds that cause parasite death at lower concentrations. The cytostatic nature is attributed to Hat-IN-8's inhibition of a nonessential kinase in the inositol biosynthesis pathway. Other analogues in the diaminothiazole series, such as Compound 42 (isobutoxy derivative, EC50 = 0.02 μM), exhibit different static–cidal profiles that have not been fully characterized, underscoring that static/cidal behavior is not uniform across the series [1].

cytostatic cytocidal mechanism of action stage 1 HAT

Hat-IN-8 In Vivo PK Parameters and Target Coverage in Mouse and Rat

Comprehensive PK characterization of Hat-IN-8 provides critical dosing guidance. In NMRI mice dosed at 50 mg kg⁻¹ IP, total blood Cmax reaches 18,000 ng mL⁻¹ (55 μM) with a free Cmax of 2600 ng mL⁻¹ (7.9 μM), exceeding the EC90 (0.4 μM) for approximately 180 min [1]. Extrapolated data for a 100 mg kg⁻¹ IP dose predicts a total Cmax of 36,000 ng mL⁻¹ (110 μM) and a free Cmax of 5200 ng mL⁻¹ (16 μM), with time above EC90 extended to ~250 min [1]. In rats dosed orally at 10 mg kg⁻¹, free blood Cmax is 195 ng mL⁻¹, and extrapolation to 100 mg kg⁻¹ suggests coverage above EC90 for over 8 hours [1].

pharmacokinetics Cmax EC90 in vivo exposure

Hat-IN-8 Recommended Application Scenarios Based on Quantified Differentiation


Stage 2 Human African Trypanosomiasis CNS Infection Model Development

Hat-IN-8 is uniquely positioned for research targeting the meningoencephalitic stage of HAT due to its documented BBB penetration (B/B ratio = 1.4) and favorable free fraction in brain (fu,brain = 0.0313) [1]. Researchers developing new models of CNS-stage trypanosomiasis should prioritize Hat-IN-8 over analogues lacking validated BBB penetration data. However, the cytostatic mechanism of Hat-IN-8 below 50 μM must be considered when interpreting efficacy outcomes; sustained exposure above EC90 for extended periods is required for maximal effect [1].

DMPK and Oral Bioavailability Reference Compound for 2,4-Diaminothiazole Series

Hat-IN-8 serves as an excellent reference compound for establishing baseline DMPK properties within the 2,4-diaminothiazole chemotype. Its high aqueous solubility (>100 μg mL⁻¹), moderate intrinsic clearance (CLint = 2.2 mL min⁻¹ g⁻¹), and well-defined oral PK parameters in rats (10 mg kg⁻¹ PO: Cmax = 1400 ng mL⁻¹, AUC = 470,000 ng mL h⁻¹) provide a robust benchmark against which newer analogues can be compared [1]. Procurement for structure–activity relationship (SAR) studies should include Hat-IN-8 as a positive control for DMPK optimization.

Inositol Biosynthesis Pathway Target Engagement Studies

Hat-IN-8 has been definitively linked to inhibition of an inositol-tetrakisphosphate 1-kinase in the T. brucei inositol biosynthesis pathway via genome-wide RNAi and overexpression screens [1]. Researchers investigating this pathway, or validating novel inhibitors of inositol metabolism in trypanosomes, should use Hat-IN-8 as a tool compound. The availability of target deconvolution data distinguishes Hat-IN-8 from other diaminothiazoles with undefined molecular targets, enabling more precise mechanistic studies.

Static-Cidal Assay Method Development and Validation

Hat-IN-8's well-characterized cytostatic profile—specifically, its lack of cidal activity below 50 μM—makes it an ideal reference compound for developing and validating static–cidal discrimination assays [1]. It can serve as a positive control for cytostatic behavior when benchmarking new assay formats or evaluating novel anti-trypanosomal candidates. Researchers seeking to avoid false-negative results in cytocidal screens should use Hat-IN-8 to calibrate assay sensitivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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